1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-1H-imidazole
Overview
Description
1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-1H-imidazole is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.14739250 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Capacity Assays
The study of antioxidants is pivotal in understanding how compounds like 1H-imidazole derivatives can contribute to biological systems' resilience against oxidative stress. In the realm of antioxidant capacity assays, compounds structurally related to 1H-imidazole play a crucial role. The ABTS/PP Decolorization Assay, for example, involves reaction pathways where antioxidants, including phenolic nature compounds, interact with radical cations, highlighting the importance of understanding these interactions for assessing antioxidant capacity in various contexts (Ilyasov et al., 2020).
Environmental Impact and Remediation
Imidazole derivatives, by virtue of their biochemical activity, have implications for environmental science, particularly in the study of pollutants and their remediation. For instance, the presence and fate of parabens in aquatic environments have been extensively reviewed, which indirectly touches upon the broader category of compounds including imidazole derivatives, elucidating their biodegradability and persistence in nature (Haman et al., 2015).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of imidazole and its derivatives are well-documented, with particular emphasis on their use in manufacturing drugs like ketoconazole and clotrimazole. A literature review on the antimicrobial activities of imidazole underscores its significance as a raw material in the pharmaceutical industry, suggesting a vast potential for developing new compounds with enhanced antimicrobial properties (2022).
Synthesis and Chemical Properties
The synthesis and transformation of imidazole derivatives are critical for creating pharmacologically active compounds. Research into 4-phosphorylated derivatives of imidazoles provides insight into their chemical and biological properties, offering avenues for the development of drugs with diverse therapeutic activities (Abdurakhmanova et al., 2018).
Antioxidant and Chemopreventive Properties
Further studies have explored the chemopreventive properties of polyphenols, with relevance to compounds structurally related to 1H-imidazole. For instance, research on Nigerian foodstuffs has identified natural sources of polyphenols with potential prostate cancer chemopreventive properties, highlighting the role of dietary antioxidants in disease prevention (Atawodi, 2011).
Properties
IUPAC Name |
1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-19-14-3-5-15(6-4-14)20-12-11-18-10-9-17-8-7-16-13-17/h3-8,13H,2,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOTXXMERIQQDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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